molecular formula C9H10N2O4 B2568703 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid CAS No. 861792-86-1

3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid

Cat. No.: B2568703
CAS No.: 861792-86-1
M. Wt: 210.189
InChI Key: BXBRYRKAEGNLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters is a method that has been reported, but it is not well developed .


Molecular Structure Analysis

The molecular weight of “this compound” is 210.19 . The InChI code is 1S/C9H10N2O4/c1-15-7-3-2-5 (8 (12)13)4-6 (7)11-9 (10)14/h2-4H,1H3, (H,12,13) (H3,10,11,14) .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Environmental Studies and Contaminants

Parabens, structurally related to 4-methoxybenzoic acid derivatives, are widely used as preservatives in various products. They have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that relatively eliminate them from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. Their environmental presence, alongside the detection of chlorinated by-products, highlights the need for further research on their toxicity and impact on aquatic systems (Haman et al., 2015).

Pharmacological Activities

Gallic acid and its derivatives have been acknowledged for their potent anti-inflammatory properties. These compounds, which share functional similarities with 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid, have been the subject of extensive research for their pharmacological activities, particularly in the context of inflammatory diseases. Their mechanisms of action primarily involve the MAPK and NF-κB signaling pathways, suggesting their potential as therapeutic agents for treating inflammation-related conditions (Bai et al., 2020).

Material Science

The divalent metal salts of p-aminobenzoic acid are pivotal in the synthesis of ionic polymers, where metal is firmly incorporated into the polymer structure. These materials, by virtue of their synthesis from metal salts, highlight the versatility of benzoic acid derivatives (similar to this compound) in creating high-performance polymers with potential applications in various industrial sectors (Matsuda, 1997).

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of more efficient synthesis methods, such as improved protocols for the functionalizing deboronation of alkyl boronic esters, could be a future direction for research involving this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The presence of the amine and carboxyl groups suggests that it could participate in reactions involving amino acids .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of experimental data. It is plausible that it could influence cell function through interactions with various cellular pathways. For instance, it might impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could also influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

3-(carbamoylamino)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-7-3-2-5(8(12)13)4-6(7)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBRYRKAEGNLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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